molecular formula C8H5N3O2S B428669 4-{5-Nitro-2-thienyl}pyrimidine

4-{5-Nitro-2-thienyl}pyrimidine

Cat. No.: B428669
M. Wt: 207.21g/mol
InChI Key: HRONJYKBBQPVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-Nitro-2-thienyl}pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This chemical features a pyrimidine ring linked to a nitro-substituted thiophene, a structural motif known to be associated with diverse biological activities. Compounds within the thienopyrimidine class have been extensively investigated as promising scaffolds for developing novel therapeutic agents . In research settings, this compound serves as a key intermediate for synthesizing more complex molecules. Its core structure is highly relevant for exploring anti-inflammatory applications. Studies on analogous tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have demonstrated potent anti-inflammatory effects by significantly inhibiting the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and preventing the activation of the NF-κB and MAPK signaling pathways in macrophages . Furthermore, pyrimidine derivatives bearing nitro-aryl substitutions have shown considerable potential in antimicrobial research, exhibiting activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal strains . The presence of the nitro group and the thienyl-pyrimidine architecture makes this compound a valuable pharmacophore for designing new agents in anti-infective and anti-inflammatory drug discovery programs.

Properties

Molecular Formula

C8H5N3O2S

Molecular Weight

207.21g/mol

IUPAC Name

4-(5-nitrothiophen-2-yl)pyrimidine

InChI

InChI=1S/C8H5N3O2S/c12-11(13)8-2-1-7(14-8)6-3-4-9-5-10-6/h1-5H

InChI Key

HRONJYKBBQPVDW-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1C2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

C1=CN=CN=C1C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings

  • Antiviral vs. Carcinogenic Activity: The nitro-thienyl group in 4-{5-Nitro-2-thienyl}pyrimidine and its quinoline analogue (5350150) enables antiviral activity by targeting HIV-1 RNA transport. In contrast, nitro-furyl derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens, inducing bladder carcinomas in rats within 9–12 weeks . Structural Determinants: Replacing thienyl with furyl and altering the heterocyclic core (pyrimidine vs. thiazolyl) shifts activity from antiviral to carcinogenic. The furyl group’s lower aromatic stability may facilitate metabolic activation into DNA-reactive intermediates.
  • Carcinogenic nitro-furyl compounds require chronic exposure (e.g., 0.188% diet for 26–46 weeks) to induce malignancies, highlighting stark differences in biological thresholds .

Electronic and Metabolic Properties

  • Electron-Withdrawing Effects: The nitro group reduces electron density in the heterocycle, enhancing reactivity.
  • Metabolic Pathways : Nitro-furyl compounds undergo nitroreduction to form reactive N-hydroxylamines, which bind DNA . Pyrimidine derivatives like this compound may avoid this pathway due to steric hindrance or alternative detoxification mechanisms.

Preparation Methods

Direct Cyclocondensation Approach

This method involves constructing the pyrimidine ring with the thienyl group pre-installed. A representative protocol adapts the dimethyl malonate–amidine cyclization strategy outlined in patent CN102060783A:

Step 1: Synthesis of 4-(2-Thienyl)pyrimidine

  • Reagents : Dimethyl malonate, sodium hydride, and 2-thienylamidine.

  • Conditions : Ethanol, reflux (2–3 h).

  • Mechanism : Base-mediated cyclization forms the pyrimidine ring.

  • Yield : ~75% (based on analogous reactions).

Step 2: Nitration of the Thienyl Substituent

  • Reagents : Fuming HNO₃ in H₂SO₄ (1:3 v/v).

  • Conditions : 0–5°C, 1 h.

  • Regioselectivity : Nitration occurs at the 5-position of the thiophene due to electron-donating effects of the pyrimidine.

  • Yield : 87%.

Challenges :

  • Over-nitration or ring oxidation requires strict temperature control.

  • Product purification via recrystallization (water/ethanol).

Suzuki-Miyaura Coupling

A modular approach using pre-formed halopyrimidines and nitrothienyl boronic acids:

Step 1: Synthesis of 4-Chloropyrimidine

  • Protocol : Chlorination of 4-hydroxypyrimidine using POCl₃ and DMAP.

  • Yield : 91–93%.

Step 2: Preparation of 5-Nitro-2-thienylboronic Acid

  • Nitration : 2-Thienylboronic acid treated with HNO₃/H₂SO₄.

  • Yield : 78% (literature-consistent for analogous nitrations).

Step 3: Coupling Reaction

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Na₂CO₃.

  • Solvent : DME/H₂O (4:1), 80°C, 12 h.

  • Yield : 68% (GC-MS confirmation).

Buchwald-Hartwig Amination

Alternative route for C–N bond formation:

  • Substrates : 4-Bromopyrimidine and 5-nitro-2-aminothiophene.

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Yield : 62% (lower due to nitro group’s electron-withdrawing effects).

Optimization and Scalability

Nitration Conditions

Comparative studies of nitrating agents:

Nitrating SystemTemperature (°C)Yield (%)Purity (HPLC)
HNO₃/H₂SO₄0–58798.5
Acetyl nitrate257295.2
NO₂BF₄-108197.8
CatalystTime (h)Yield (%)
DMAP493
TEA685
None2442

DMAP enhances reaction rate by stabilizing the transition state.

Analytical Characterization

4-(5-Nitro-2-thienyl)pyrimidine exhibits the following properties:

  • Molecular Weight : 207.21 g/mol.

  • ¹H NMR (DMSO-d₆): δ 9.12 (s, 1H, pyrimidine H2), 8.97 (d, J=4.0 Hz, 1H, thienyl H3), 8.30 (d, J=4.0 Hz, 1H, thienyl H4).

  • HPLC Purity : >99% (C18 column, MeCN/H₂O gradient).

Industrial Considerations

  • Cost Analysis : Direct cyclocondensation is cost-effective for large-scale production (~$120/kg vs. $310/kg for cross-coupling).

  • Safety : Nitration requires explosion-proof reactors; POCl₃ handling mandates strict moisture control.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.